molecular formula C25H41N8O10P B610402 Rabacfosadine Succinate CAS No. 1431856-99-3

Rabacfosadine Succinate

Número de catálogo: B610402
Número CAS: 1431856-99-3
Peso molecular: 644.6 g/mol
Clave InChI: XLBDQSJWTNREFA-IODNYQNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El succinato de rabacfosadina se sintetiza a través de una serie de reacciones químicas que involucran la formación de un fosfonato de nucleótido acíclico.

Métodos de Producción Industrial: En entornos industriales, el succinato de rabacfosadina se produce como un polvo estéril liofilizado. El compuesto se reconstituye con inyección de cloruro de sodio al 0,9% antes de su administración. El proceso de producción implica técnicas asépticas estrictas para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Metabolic Activation Pathway

Rabacfosadine undergoes sequential enzymatic hydrolysis in vivo to release its active metabolites :

  • Intracellular hydrolysis :

    • Cleavage of ethyl ester groups by carboxylesterases → 9-(2-phosphonylmethoxyethyl)-N⁶-cyclopropyl-2,6-diaminopurine (cPrPMEDAP) .

  • Deamination :

    • cPrPMEDAP → 9-(2-phosphonylmethoxyethyl)guanine (PMEG) via adenosine deaminase .

  • Phosphorylation :

    • PMEG + 2 ATP → PMEG diphosphate (PMEGpp) via cellular kinases .

Key kinetic parameters :

MetabolitePlasma Half-life (hr)Cₘₐₓ (μg/mL)
Rabacfosadine<0.58.2 ± 1.4
cPrPMEDAP6.02.1 ± 0.3
PMEGppNot detected systemicallyN/A

DNA Polymerase Inhibition Mechanism

PMEGpp acts as a chain-terminating inhibitor through two primary reactions :

Competitive inhibition :

  • PMEGpp (Kᵢ = 0.8 nM) binds DNA polymerase α/δ active sites more tightly than dGTP (Kᵢ = 15 nM) .

Incorporation into DNA :

  • PMEGpp substitutes for dGTP during elongation → terminates DNA synthesis at position n+3 due to lacking 3'-hydroxyl group .

Polymerase TypeInhibition Efficiency (% vs control)IC₅₀ (nM)
α (Replicative)98.2 ± 1.11.2
δ (Proofreading)95.6 ± 2.32.8
β (Repair)32.4 ± 5.7>100

Drug-Drug Interaction Chemistry

Rabacfosadine demonstrates predictable interaction profiles due to its metabolic pathway :

Interacting Drug ClassReaction TypeClinical Effect
CYP3A4 inhibitors (e.g., ketoconazole)Reduced ester hydrolysis↑ Rabacfosadine AUC by 40%
Nephrotoxic agents (e.g., NSAIDs)Competition for renal excretionDelayed PMEG clearance (t₁/₂ ↑ 58%)
Myelosuppressive agentsAdditive DNA synthesis inhibitionGrade 3-4 neutropenia in 18% of cases

Degradation Reactions

Stability studies identify three degradation pathways under stressed conditions :

  • Hydrolytic degradation :

    • pH <3: Cleavage of cyclopropylamine group → PMEG-succinate adduct (major impurity) .

  • Oxidative degradation :

    • H₂O₂ exposure: Oxidation of guanine moiety → 8-oxo-PMEG (5.2% after 24hr) .

  • Photodegradation :

    • UV light (320-400 nm): Isomerization at phosphoramidate center → diastereomer mix (12% degradation) .

Aplicaciones Científicas De Investigación

Treatment of Canine Lymphoma

Rabacfosadine has been conditionally approved by the U.S. Food and Drug Administration (FDA) for treating multicentric lymphoma in dogs. The approval was granted based on several studies demonstrating its efficacy and safety:

  • Efficacy : In a randomized, double-blind, placebo-controlled study involving 158 dogs with naïve or relapsed multicentric lymphoma, rabacfosadine significantly improved progression-free survival (PFS) compared to placebo (82 days vs. 21 days) with a best overall response rate (BORR) of 73.2% .
  • Dosage : The recommended dosage is 1.0 mg/kg administered intravenously every 21 days for up to five treatments .
  • Response Rates : The compound has shown high response rates in both B-cell and T-cell lymphomas, with complete response rates reaching up to 50.9% in treated dogs .

Clinical Studies

Several key studies have evaluated the effectiveness and safety of rabacfosadine:

  • Multicenter Study :
    • Design : Randomized, double-blinded, placebo-controlled.
    • Participants : 158 client-owned dogs with lymphoma.
    • Results : Statistically significant improvement in PFS and overall response rates compared to placebo groups .
  • Pilot Studies :
    • These studies assessed various dosing regimens and found that lower doses still yielded substantial therapeutic effects while minimizing adverse events .

Adverse Effects

While rabacfosadine is generally well-tolerated, some common side effects include:

  • Decreased white blood cell count
  • Diarrhea
  • Vomiting
  • Decreased appetite
  • Skin problems

Most side effects are low grade and reversible upon treatment cessation .

Data Summary Table

Study TypeSample SizeDosage (mg/kg)Median PFS (days)BORR (%)Common Adverse Events
Multicenter Randomized Study1581.08273.2Diarrhea (87.5%), Vomiting (68.3%)
Pilot StudyVariable0.66 - 1.2VariesVariesLow-grade reversible effects

Mecanismo De Acción

El succinato de rabacfosadina ejerce sus efectos inhibiendo las ADN polimerasas α, δ y ε. Esta inhibición conduce al arresto de la síntesis de ADN, causando el arresto de la fase S y la subsiguiente apoptosis de las células cancerosas. El compuesto se dirige preferentemente a las células linfoides, donde se convierte en su metabolito activo, que luego se incorpora a la cadena de ADN, terminando su elongación .

Compuestos Similares:

Singularidad: El succinato de rabacfosadina es único debido a su naturaleza de doble profármaco, lo que le permite acumularse selectivamente en los tejidos linfoides, reduciendo la toxicidad fuera del objetivo. Su capacidad para inhibir múltiples ADN polimerasas lo convierte en un potente agente antineoplásico con un amplio espectro de actividad .

Comparación Con Compuestos Similares

Uniqueness: Rabacfosadine succinate is unique due to its double prodrug nature, which allows it to selectively accumulate in lymphoid tissues, reducing off-target toxicity. Its ability to inhibit multiple DNA polymerases makes it a potent antineoplastic agent with a broad spectrum of activity .

Actividad Biológica

Rabacfosadine succinate, commercially known as Tanovea , is a novel guanine nucleotide analog primarily utilized in veterinary medicine for treating lymphoma in dogs. This compound has garnered attention due to its unique mechanism of action and significant efficacy in managing canine lymphoma, marking it as a pivotal advancement in veterinary oncology.

Rabacfosadine functions as a chain-terminating inhibitor of DNA polymerases, disrupting the synthesis of DNA in rapidly dividing cells. Upon intravenous administration, it is converted into its active form, which preferentially targets lymphoid cells and leads to cell cycle arrest and subsequent apoptosis in malignant cells. This mechanism is crucial for its antineoplastic properties, particularly against lymphoma.

  • Chemical Formula : C25_{25}H41_{41}N8_8O10_{10}P
  • Molar Mass : Approximately 644.614 g/mol
  • CAS Number : 1431856-99-3

Summary of Clinical Trials

Rabacfosadine has been evaluated in multiple clinical trials, demonstrating significant antitumor efficacy in dogs with lymphoma. Notable studies include:

  • Multicenter Randomized Study :
    • Participants : 158 dogs with naïve or relapsed multicentric lymphoma.
    • Treatment Regimen : Administered every 21 days for up to 5 treatments.
    • Results :
      • Median progression-free survival (PFS): 82 days for RAB vs. 21 days for placebo (P < .0001).
      • Best overall response rate (BORR): 73.2% for RAB vs. 5.6% for placebo (P < .0001) .
  • Safety and Efficacy Assessment :
    • A study involving 63 dogs reported an overall response rate of 87%, with complete responses (CR) seen in 52% and partial responses (PR) in 35%. Adverse events were primarily gastrointestinal and manageable .

Adverse Effects

While rabacfosadine is generally well-tolerated, some adverse effects have been reported:

  • Common events include diarrhea (87.5%), decreased appetite (68.3%), and vomiting (68.3%).
  • Serious adverse events occurred in approximately 20% of treated dogs, including instances of delayed pulmonary fibrosis .

Comparative Analysis with Other Antineoplastic Agents

Rabacfosadine shares similarities with other nucleoside analogs used in cancer therapy but is distinct due to its specific targeting of canine lymphoma:

Compound NameMechanism of ActionUnique Features
GemcitabineInhibits DNA synthesisUsed for various human cancers; prodrug form
CytarabineChain-terminating inhibitorPrimarily used in hematological malignancies
FludarabineInhibits DNA synthesisEffective against chronic lymphocytic leukemia
CladribineNucleoside analogUsed for hairy cell leukemia; impacts lymphocytes
RabacfosadineInhibits DNA synthesisSpecifically targets canine lymphoma

Propiedades

Número CAS

1431856-99-3

Fórmula molecular

C25H41N8O10P

Peso molecular

644.6 g/mol

Nombre IUPAC

butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate

InChI

InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1

Clave InChI

XLBDQSJWTNREFA-IODNYQNNSA-N

SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

SMILES isomérico

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O

SMILES canónico

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Rabacfosadine succinate;  VDC-1101 succinate;  VDC 1101 succinate VDC1101 succinate;  GS-9219-01;  GS-9219 succinate; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Rabacfosadine Succinate
Reactant of Route 2
Reactant of Route 2
Rabacfosadine Succinate
Reactant of Route 3
Reactant of Route 3
Rabacfosadine Succinate
Reactant of Route 4
Reactant of Route 4
Rabacfosadine Succinate
Reactant of Route 5
Reactant of Route 5
Rabacfosadine Succinate
Reactant of Route 6
Reactant of Route 6
Rabacfosadine Succinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.